Ácido 3-(2,3-dioxo-2,3-dihidro-indol-1-il)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Se ha encontrado que el compuesto exhibe actividad antimicrobiana. Específicamente, un estudio encontró que un derivado del compuesto, 5-bromo-1-[3-(2,3-dioxo-2,3-dihidro-indol-1-il)propil]-1H-indol-2,3-diona, mostró una actividad significativa contra Trichomonas vaginalis, un parásito protozoario que causa la tricomoniasis .

Síntesis química

Este compuesto se puede utilizar en la síntesis de otras moléculas complejas. Su estructura única, que incluye un anillo de indol y un grupo ácido carboxílico, lo convierte en un bloque de construcción útil en la síntesis orgánica .

Investigación biológica

En la investigación biológica, este compuesto podría utilizarse para estudiar la función y el comportamiento de compuestos similares basados en el indol en sistemas biológicos .

Ciencia de materiales

En la ciencia de materiales, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos materiales, dada su estructura química única .

Cromatografía

Dada su estructura única, este compuesto podría utilizarse potencialmente en cromatografía como estándar para la identificación y cuantificación de compuestos similares .

Química analítica

En química analítica, este compuesto podría utilizarse como compuesto de referencia en el desarrollo y validación de nuevos métodos analíticos .

Actividad Biológica

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid (CAS No. 81250-90-0) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid |

| CAS Number | 81250-90-0 |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O |

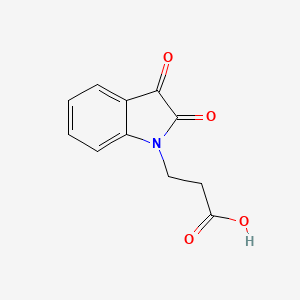

Structural Representation

The compound features a complex structure that includes an indole moiety and a propanoic acid functional group, contributing to its unique biological properties.

Research indicates that 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid may exert its biological effects through the inhibition of key enzymes involved in cellular processes. Notably, it has been studied for its potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders.

GSK-3β Inhibition

Studies have shown that compounds structurally related to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid exhibit significant inhibitory activity against GSK-3β. For instance, a comparative analysis of various analogs revealed that certain derivatives can inhibit GSK-3β with IC50 values in the low nanomolar range .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated its ability to induce apoptosis in cancer cell lines. For example, in vitro studies have shown that treatment with 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid leads to a decrease in cell viability in pancreatic cancer cell lines such as MiaPaCa-2 and BXPC-3 .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. By modulating GSK-3β activity, it may help in reducing neuroinflammation and promoting neuronal survival under stress conditions .

Case Study 1: Pancreatic Cancer Cell Lines

A study evaluated the effects of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid on pancreatic cancer cell lines. The results indicated that treatment resulted in significant apoptosis as evidenced by increased caspase activity and decreased XIAP expression .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain. This suggests potential applications for treating conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

3-(2,3-dioxoindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKOTFKKMABCRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365108 |

Source

|

| Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-90-0 |

Source

|

| Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.